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Fundamental Properties of Allyl Fluoride

For quick reference, here are the key identifiers and basic physical properties of allyl fluoride [1]:

Property Value | Description

CAS Registry Number 818-92-8

Molecular Formula CsHsF

Molecular Weight 60.07 g/mol

Chemical Names Allyl Fluoride, 3-Fluoro-1-propene, 3-Fluoropropene

Boiling Point -10 °C

Density 0.7640

Vapor Pressure 1940 mmHg at 25°C

Appearance Volatile, flammable, colorless liquid with a strong, pungent odor
Hazard Codes F (Highly Flammable)
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Synthetic Methods and Mechanistic Insights

Metal-Free Allylic Fluorination of Styrenes

A prominent method for synthesizing allyl fluoride derivatives involves the direct, metal-free reaction of

styrenes with the electrophilic fluorinating reagent Selectfluor in a polar aprotic solvent like DMF [2] [3].

Detailed Mechanism via DFT Calculations [2] [3]: The mechanism begins with the electrophilic addition
of a "F*" equivalent from Selectfluor across the carbon-carbon double bond of the styrene. This forms a
high-energy tertiary carbocation intermediate (INT-1). From this intermediate, the desired allylic fluoride
product is formed via a single transition state (TS-IV) through the elimination of a proton (Ha) from the
carbon adjacent to the cationic center (C1). Computational studies show this pathway is favored over an

alternative that would first form a vinyl fluoride.

Styrene Selectfluor TS-1 INT-I Deprotonation TS-IV Allyl Fluoride
Substrate Electrophilic Addition Carbocation H™* Elimination Product

Click to download full resolution via product page
Diagram 1: Favored reaction pathway for metal-free allylic fluorination of styrenes with Selectfluor.

Experimental Protocol [2]:

¢ Reaction Setup: Charge a reaction vessel with the styrene derivative (e.g., a-methyl styrene) and
Selectfluor in anhydrous DMF.

¢ Conditions: React at room temperature or with gentle heating. The reaction typically proceeds
efficiently to furnish allylic fluoride products in good to excellent yields.

¢ Key Insight: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level confirm that
using a polar aprotic solvent like DMF significantly stabilizes the deprotonation transition state (TS-
IV), making it more favorable than the alternative pathway and leading to the observed product.

Deoxyfluorination of Aliphatic Alcohols
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Allyl fluorides can also be accessed from more readily available alcohols via a deoxyfluorination strategy. A

modern protocol uses sulfuryl fluoride (SO2F2) as an efficient fluoride source [1].

Experimental Protocol [1]:

¢ Reaction Setup: The aliphatic alcohol is treated with SOzF2.
e Conditions: The reaction proceeds efficiently at room temperature and is complete within about
one hour.
e Scope and Performance:
o Primary aliphatic alcohols are converted to the corresponding alkyl fluorides in 46-70%
isolated yields.
o Secondary alcohols are effectively deoxyfluorinated in 50-92% yields.
o Stereochemistry: Chiral secondary alcohols are converted with clean inversion of
configuration and only minor deterioration of enantiomeric purity.

Applications in Organic Synthesis

Allyl fluorides are valuable building blocks in synthetic chemistry. Their unique reactivity, particularly the
property of fluoride as a leaving group, enables novel transformations that are often unattainable with other
halides [4] [5].

Organocatalytic Asymmetric Allylic Benzylborylation

This advanced methodology uses allyl fluorides as electrophiles in a reaction with a-silyl benzylboronic

esters to construct complex chiral molecules [4].

Mechanism and Workflow: The catalytic cycle leverages a chiral Lewis base catalyst (e.g.,
(DHQD)2PHAL). The fluoride anion (F~) released from the allyl fluoride activates the boronic ester
pronucleophile via a desilylation process. This generates a reactive a-boryl carbanion and a chiral
electrophilic ammonium intermediate from the catalyst. These two species then couple to form a new

carbon-carbon bond with high stereocontrol [4].
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Diagram 2: Simplified workflow for organocatalytic asymmetric allylic benzylborylation using allyl fluoride.

Experimental Protocol [4]:

¢ Reaction Setup: Combine the racemic allyl fluoride and racemic a-silyl benzylboronic ester in
an anhydrous solvent like THF.

e Catalysis: Add a catalytic amount of a chiral Lewis base (e.g., (DHQD)2PHAL, 5b).

e Conditions: Run the reaction at 0.4 M concentration. The transformation typically requires 48 hours
to complete.

e Outcome: The reaction forges a new C—C bond, producing homoallylic benzylated
organoboronates bearing two contiguous stereocenters with high regio-, diastereo-, and
enantiocontrol. The boronate group in the product serves as a versatile handle for further
stereospecific transformations.

Safety and Handling

Allyl fluoride is a highly flammable gas or volatile liquid and requires appropriate precautions [1]. It is a
volatile and flammable liquid with a strong, pungent odor. It is potentially harmful if swallowed, inhaled, or

upon contact with the skin or eyes, and is acutely toxic to aquatic organisms [1]. It is dangerously
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incompatible with acids, alkalis, and amines [1]. Always consult and follow the relevant Safety Data Sheets

(SDS) before conducting any experiments [1] [6].

Research Outlook

The exploration of allyl fluoride is an active field. Recent studies focus on expanding its utility, such as in
the general functionalization of C(sp3)-F bonds using organozincates [7] and its use as a building block for
synthesizing complex molecules like fluorinated heterocycles (e.g., furans, tetrahydrofurans, and lactams)
[5]. The application of computational methods (DFT) continues to provide deep mechanistic insights, aiding

in the design of more efficient and selective reactions [2] [5] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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